1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one
Description
This compound features a pyrrolo[3,4-d]pyrimidine core fused with a pyrrole ring, substituted at position 2 with a morpholine moiety and at position 6 with a sulfonyl group linked to a 3-acetylphenyl ring. The morpholine group enhances water solubility and bioavailability, while the sulfonyl bridge may contribute to binding affinity through hydrogen bonding or electrostatic interactions . The acetylphenyl substituent likely modulates lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
1-[3-[(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13(23)14-3-2-4-16(9-14)27(24,25)22-11-15-10-19-18(20-17(15)12-22)21-5-7-26-8-6-21/h2-4,9-10H,5-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFLELXFZSMQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: The pyrrolo[3,4-d]pyrimidine core can be synthesized by the reaction of a 1,3-dicarbonyl compound with a nitrogen-containing fragment.
Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Sulfonylation: The sulfonyl phenyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies indicate that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The sulfonamide moiety in the structure enhances the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation .
- A case study highlighted the compound's effectiveness in inhibiting the growth of breast cancer cells through apoptosis induction .
-
Anti-inflammatory Properties :
- The compound has shown promise as a COX-II inhibitor, which is crucial for managing inflammation-related diseases. Its ability to modulate inflammatory pathways suggests potential applications in treating conditions such as arthritis and cardiovascular diseases .
- In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokines in activated macrophages .
-
Neurological Applications :
- Research indicates that compounds with similar structures may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The morpholine group is believed to enhance blood-brain barrier permeability, facilitating central nervous system activity .
- Animal models have shown improved cognitive function when treated with related pyrrolo[3,4-d]pyrimidine derivatives .
Data Tables
Case Studies
- Breast Cancer Cell Line Study :
- Inflammation Model :
Mechanism of Action
The mechanism of action of 1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Signal Transduction Pathways: It may interfere with signal transduction pathways involved in cell growth and proliferation, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related heterocycles, focusing on core scaffolds, substituents, and inferred physicochemical or pharmacological properties.
Heterocyclic Core Variations
Substituent Profiles
Functional Group Impact
- Morpholine : Present in both the target compound and Example 119 (), morpholine improves solubility but may reduce metabolic stability due to susceptibility to oxidation .
- Sulfonyl vs.
- Acetylphenyl vs. Methanesulfonylphenyl : The acetyl group (target) is less polar than methanesulfonyl (), suggesting a balance between permeability and solubility .
Biological Activity
1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one, with the CAS number 1903866-46-5, is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.4 g/mol. The structure features a pyrrolopyrimidine core linked to a morpholine and a sulfonamide moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1903866-46-5 |
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 388.4 g/mol |
The compound exhibits multiple biological activities primarily through its interaction with various enzymes and receptors. Notably, it has been studied for its potential as a COX-II inhibitor , which plays a critical role in inflammation and pain pathways. In vitro studies suggest that it may exhibit selectivity towards COX-II over COX-I, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyrimidine compounds can inhibit cancer cell proliferation. For instance, compounds similar to the one have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific compound's ability to modulate kinase activity could also contribute to its anticancer properties.
Case Studies and Research Findings
- COX-II Inhibition : A study reported that related compounds demonstrated IC50 values in the low nanomolar range against COX-II, indicating potent anti-inflammatory activity . The structure-activity relationship (SAR) studies highlighted the importance of the morpholine and sulfonyl groups in enhancing selectivity and potency.
- Antibacterial Activity : In another study focusing on sulfonamide derivatives, it was found that compounds with similar structural features exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The mechanism of action was attributed to the inhibition of bacterial enzyme systems .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating neurodegenerative diseases and managing urea-related disorders .
Potential Therapeutic Uses
Based on the biological activities demonstrated by this compound, several therapeutic applications can be proposed:
- Anti-inflammatory Treatment : Given its COX-II inhibitory properties, it may serve as an effective anti-inflammatory agent.
- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.
- Antibacterial Agent : The demonstrated antibacterial activity suggests potential uses in treating bacterial infections.
Q & A
Q. What are the recommended synthetic routes for 1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation and heterocyclic coupling. For example:
- Step 1: React a pyrrolo[3,4-d]pyrimidine precursor with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–25°C).
- Step 2: Introduce the morpholine moiety via nucleophilic substitution (e.g., K₂CO₃, DMF, 80°C, 12 h).
- Step 3: Purify intermediates using column chromatography (silica gel, EtOAc/hexane) and recrystallization (methanol/water) .
Key Data:
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | SOCl₂, DCM, 0°C | 60–75% |
| 2 | Morpholine, K₂CO₃, DMF | 45–65% |
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
Methodological Answer: Use a combination of:
- 1H/13C NMR: Identify protons adjacent to sulfonyl and morpholine groups (δ 2.8–3.5 ppm for morpholine CH₂; δ 7.8–8.2 ppm for aromatic protons) .
- HRMS: Confirm molecular ion ([M+H]⁺) with <5 ppm error.
- X-ray Crystallography: Resolve crystal packing and validate stereochemistry (e.g., CCDC deposition) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for intermediates in the synthesis?
Methodological Answer: Contradictions often arise from dynamic rotational isomerism or solvent effects. Strategies include:
Q. What strategies optimize the regioselectivity of sulfonylation in pyrrolo[3,4-d]pyrimidine systems?
Methodological Answer: Regioselectivity is influenced by:
- Electronic Effects: Electron-rich pyrimidine N-atoms favor sulfonylation at C5. Use directing groups (e.g., methyl at C5) to block competing sites .
- Catalysis: Employ Lewis acids (e.g., ZnCl₂) to polarize sulfonyl chloride electrophiles.
- Solvent Control: Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group activation .
Q. How can researchers evaluate the biological activity of this compound, and what are common pitfalls in assay design?
Methodological Answer:
- In Vitro Assays:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays.
- Cytotoxicity: Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Pitfalls to Avoid:
- Solvent Interference: Keep DMSO concentration <0.1% in cell assays.
- Metabolic Stability: Pre-treat with liver microsomes to assess CYP450-mediated degradation .
Q. What computational methods predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into target protein pockets (e.g., PDB: 1M17 for kinases).
- MD Simulations (GROMACS): Run 100 ns simulations to assess binding stability (RMSD <2.0 Å acceptable).
- QSAR Models: Use MOE or Schrödinger to correlate structural features (e.g., sulfonyl group) with activity .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
Methodological Answer:
- Revisit Force Fields: Ensure parameterization matches the compound’s charge distribution (e.g., AMBER vs. CHARMM).
- Solvent Effects: Include explicit water molecules in simulations to mimic physiological conditions.
- Protonation States: Verify the dominant tautomer at physiological pH (e.g., use MarvinSketch pKa prediction) .
Experimental Design & Optimization
Q. What statistical approaches improve reaction yield during scale-up?
Methodological Answer:
- Design of Experiments (DoE): Use a Central Composite Design (CCD) to optimize variables (temperature, catalyst loading).
- Response Surface Methodology (RSM): Model interactions between factors (e.g., ANOVA with p <0.05 significance) .
Example DoE Table:
| Factor | Low Level | High Level | Optimal (Predicted) |
|---|---|---|---|
| Temp. | 70°C | 90°C | 85°C |
| Time | 8 h | 16 h | 12 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
